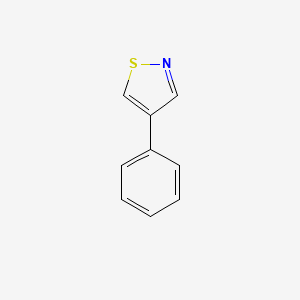
4-Phenylisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylisothiazole is a heterocyclic organic compound with the molecular formula C9H7NS. It consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a phenyl group attached to the fourth carbon atom. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Phenylisothiazole can be synthesized through several methods. One common route involves the reaction of 2-phenyl-1-propene with ammonium iodide and potassium ethyl xanthogenate in water and dimethyl sulfoxide at 130°C for 24 hours using the Schlenk technique . Another method includes the cycloaddition of azolylacetylenes to nitrile oxides, which forms the isothiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylisothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, nitric acid, and acetic anhydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aromatic substitutions on this compound by nitric acid and halogens typically result in para and ortho substitution on the benzene ring .
Wissenschaftliche Forschungsanwendungen
4-Phenylisothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Phenylisothiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain biochemical pathways, enzymes, or receptors in biological systems. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances .
Vergleich Mit ähnlichen Verbindungen
4-Phenylisothiazole can be compared with other similar compounds, such as:
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.
Phenylthiazole: Similar to this compound but with different substitution patterns.
Isothiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring, similar to thiazole but with different properties.
This compound is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
936-46-9 |
|---|---|
Molekularformel |
C9H7NS |
Molekulargewicht |
161.23 g/mol |
IUPAC-Name |
4-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H |
InChI-Schlüssel |
RAUUYMXHIUAZCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
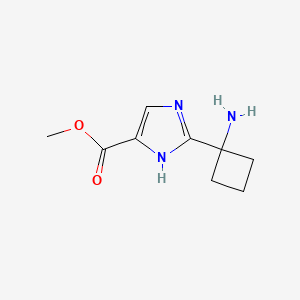
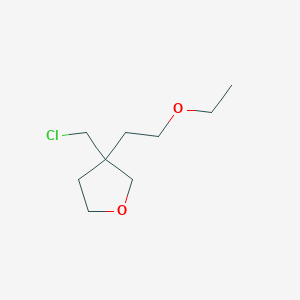
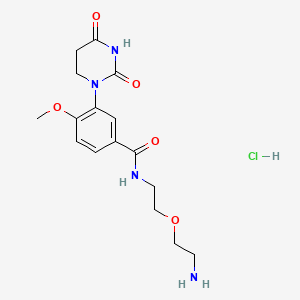

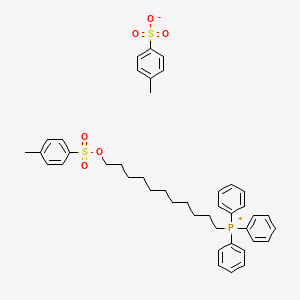

![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride](/img/structure/B13574522.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
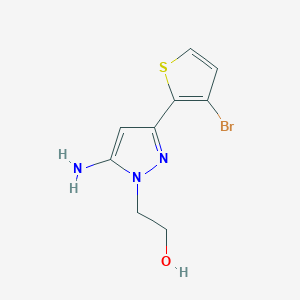
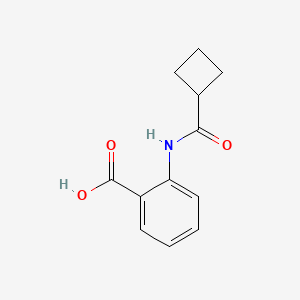
![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)

